molecular formula C15H14ClNO4S B2857207 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide CAS No. 1421528-24-6

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2857207
CAS No.: 1421528-24-6
M. Wt: 339.79
InChI Key: DYAMBAOUQZHPPP-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide is a synthetic organic compound featuring a benzodioxole moiety linked via a hydroxypropyl chain to a 5-chlorothiophene-2-carboxamide group. This molecular architecture suggests significant potential for pharmaceutical and agrochemical research. Compounds incorporating the benzo[d][1,3]dioxole (piperonyl) group are frequently explored in medicinal chemistry for their potential to modulate biological activity . The 5-chlorothiophene-2-carboxamide component is a privileged structure in drug discovery, known for contributing to a molecule's ability to interact with biological targets, particularly enzymes . For instance, structurally related thiophene-2-carboxamide derivatives have demonstrated promising biological activities in scientific literature, including the inhibition of key pathways in disease models. One such compound was reported to exhibit dual inhibitory action against cancer chemoresistance by targeting angiogenesis and P-glycoprotein efflux pump activity . Other research on benzodioxole derivatives has identified compounds that function as agonists for plant hormone receptors, such as TIR1 auxin receptors, indicating applications in plant science and agricultural chemistry . The presence of both the benzodioxole and chlorothiophene carboxamide motifs in a single molecule makes this compound a valuable chemical tool for probing biological mechanisms, investigating structure-activity relationships (SAR), and as a synthetic intermediate for further chemical diversification. Researchers can leverage this compound in high-throughput screening assays, target identification studies, and the development of novel therapeutic or agrochemical candidates. This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-14-4-3-13(22-14)15(19)17-6-5-10(18)9-1-2-11-12(7-9)21-8-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAMBAOUQZHPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and interactions with biological targets.

Structural Overview

The compound consists of several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities, including anticancer effects.
  • Chlorothiophene : This heterocyclic structure is often associated with biological activity due to its electron-withdrawing properties.
  • Hydroxypropyl group : Enhances solubility and may influence the compound's pharmacokinetic profile.

Anticancer Activity

Numerous studies have indicated that compounds containing benzo[d][1,3]dioxole derivatives exhibit notable anticancer properties. For instance, the synthesis of related compounds has shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
This compoundHCT1164.52
Thiourea derivativesMCF71.54

These results suggest that the compound may effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms underlying the anticancer activity of this compound include:

  • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Mitochondrial Pathway Modulation : It has been shown to affect proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The compound's structural characteristics also suggest potential as an enzyme inhibitor. For example, it may interact with ATP-binding cassette (ABC) transporters, which are critical in drug resistance mechanisms. Enhanced interaction with these transporters could improve the efficacy of co-administered chemotherapeutics by increasing their bioavailability .

Case Studies and Research Findings

Several case studies have investigated the biological activity of related compounds:

  • Antiproliferative Activity : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited selective toxicity against cancer cells while sparing normal cells. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM across different cancer cell lines .
  • Molecular Docking Studies : Computational studies have suggested that this compound can bind effectively to target proteins involved in cancer progression, providing insights into its potential therapeutic mechanisms .

Scientific Research Applications

Pharmacological Studies

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide has been studied for its potential pharmacological effects. Its interaction with the auxin receptor TIR1 (Transport Inhibitor Response 1) suggests that it may play a role in enhancing root growth and development in plants through modulation of the auxin signaling pathway. This mechanism opens avenues for its use in agricultural biotechnology to improve crop yields.

Plant Growth Regulation

The compound's ability to interact with plant hormone receptors makes it a candidate for developing new plant growth regulators. By influencing the auxin signaling pathway, it can promote root development and overall plant health. This application is particularly relevant in sustainable agriculture where enhancing plant growth without synthetic fertilizers is crucial.

Medicinal Chemistry

In medicinal chemistry, compounds featuring the benzo[d][1,3]dioxole structure are often associated with various bioactive properties. Research indicates that derivatives of this compound may exhibit anti-cancer activities due to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation .

Case Study 1: Auxin Receptor Modulation

A study investigated the effects of this compound on Arabidopsis thaliana. The results demonstrated that treatment with this compound significantly enhanced root elongation compared to controls, confirming its role as an auxin mimetic agent.

Case Study 2: Anti-Cancer Activity

Another study explored the cytotoxic effects of derivatives similar to this compound on various cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cells through modulation of the MAPK signaling pathway .

Data Tables

Activity TypeObserved EffectReference
Auxin MimeticEnhanced root growth
CytotoxicityInduced apoptosis
Plant Growth RegulationImproved yield

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Functional Group Variations

The target compound shares key functional groups with several analogs, but differences in linker chemistry and heterocyclic systems distinguish its properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Reference
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide Benzodioxole, 3-hydroxypropyl linker, 5-chlorothiophene carboxamide ~340 (estimated) Target Compound
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzodioxole, imidazole-containing linker, chlorophenyl hydrazinecarboxamide Not reported
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (55) Benzodioxole, cyclopropane linker, thiazole-chloromethoxybenzoyl hybrid 471.14 (HRMS)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-chlorobenzo[b]thiophene-2-carboxamide Benzodioxolemethyl group, benzo[b]thiophene-chlorine carboxamide 345.8

Key Observations :

  • The 3-hydroxypropyl linker in the target compound introduces a hydrophilic, flexible spacer absent in analogs with rigid linkers (e.g., cyclopropane in Compound 55 or imidazole in ). This may enhance aqueous solubility but reduce conformational stability.
  • The 5-chlorothiophene group contrasts with the benzo[b]thiophene in and the thiazole in , altering electronic properties. Thiophene’s smaller ring size and lower aromaticity may reduce steric hindrance compared to bulkier systems.

Comparison :

  • The target compound’s synthesis likely mirrors methods in , involving activation of the carboxylic acid (e.g., 5-chlorothiophene-2-carboxylic acid) followed by amide bond formation with the 3-(benzodioxol-5-yl)-3-hydroxypropylamine intermediate.
  • Structural confirmation for analogs often relies on single-crystal X-ray diffraction (e.g., used SHELX ), but the target compound’s characterization may prioritize NMR and LC-MS due to challenges in crystallization.
Spectroscopic and Crystallographic Insights
  • X-ray Crystallography : The (2E)-hydrazinecarboxamide analog was resolved via single-crystal X-ray analysis, confirming the (E)-configuration of the imine group. Similar rigor could apply to the target compound’s hydroxypropyl stereochemistry if crystallized.
  • HRMS and NMR : High-resolution mass spectrometry (e.g., Compound 55: [M+H]+ 471.13784 ) and 2D NMR (e.g., COSY, HSQC) are critical for verifying connectivity in benzodioxole-containing compounds.
  • Mercury Software : Tools like Mercury CSD enable packing similarity analysis, which could compare the target compound’s crystal packing with analogs to predict solubility or stability.
Pharmacological Implications (Speculative)
  • Benzodioxole : Often associated with CNS activity (e.g., MAO inhibition) and enhanced metabolic resistance due to the methylenedioxy group .
  • Chlorothiophene vs. Chlorobenzo[b]thiophene : The smaller thiophene may improve membrane permeability compared to the benzo-fused system in , but reduce π-stacking interactions.
  • Hydroxypropyl Linker : Could facilitate hydrogen bonding with targets (e.g., enzymes, receptors) versus hydrophobic linkers in .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between 5-chlorothiophene-2-carboxylic acid and the hydroxypropyl-benzodioxolyl amine intermediate. Key considerations include:
  • Coupling Reagents : Use carbodiimides (e.g., EDC) or chloroacetyl chloride for amidation under anhydrous conditions .
  • Temperature Control : Reactions are often conducted at 20–50°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) ensures high purity (>95%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify benzodioxole (δ 6.7–7.1 ppm), hydroxypropyl (δ 1.8–2.2 ppm), and thiophene (δ 7.3–7.5 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 396.0521) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example:
  • Software : SHELX for refinement and Mercury for visualizing π-π stacking between benzodioxole and thiophene moieties .
  • Key Metrics : Confirm hydrogen bonding (e.g., O–H···N interactions between hydroxypropyl and amide groups) and dihedral angles to validate spatial arrangement .

Q. What strategies address contradictory bioactivity data across different assays?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., cancer vs. non-cancer cell lines) require:
  • Assay Standardization : Use identical cell passage numbers and serum-free conditions .
  • Orthogonal Assays : Combine MTT cytotoxicity with caspase-3 activation assays to confirm apoptosis .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 5-Cl with 5-F) to isolate substituent effects .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
  • Target Selection : Prioritize kinases (e.g., EGFR) based on benzodioxole-thiophene pharmacophores .
  • Binding Affinity : Calculate ΔG values for ligand-receptor complexes; validate with SPR (surface plasmon resonance) .
  • ADMET Prediction : SwissADME predicts logP (2.8) and BBB permeability to guide in vivo studies .

Q. What experimental designs optimize solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Solubility challenges (logP ~3.2) are addressed via:
  • Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
  • Prodrug Synthesis : Introduce phosphate esters at the hydroxypropyl group for enhanced aqueous solubility .
  • In Vivo Testing : Monitor plasma concentration-time profiles in rodent models after IV/oral administration .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50}50​ values for anticancer activity?

  • Methodological Answer : Variations may arise from:
  • Cell Line Heterogeneity : Use authenticated lines (e.g., NCI-60 panel) and standardize culture conditions .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess CYP450-mediated degradation .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

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